1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Medicinal Chemistry Organic Synthesis Quality Control

This primary amine building block features a distinct 1,3,4-substitution pattern essential for adenosine mimetic design. The 4-amino group enables efficient amide coupling, while the 3-CF3 enhances metabolic stability. It is supplied at up to kg scale with ≥98% purity (HPLC), ensuring minimal byproducts and reliable SAR data for next-generation kinase inhibitor or agrochemical discovery programs.

Molecular Formula C5H6F3N3
Molecular Weight 165.12 g/mol
CAS No. 1006436-44-7
Cat. No. B1320231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
CAS1006436-44-7
Molecular FormulaC5H6F3N3
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)(F)F)N
InChIInChI=1S/C5H6F3N3/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,9H2,1H3
InChIKeyOHASPUNAEXVWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 1006436-44-7) | Core Pyrazole Building Block for Fluorinated Scaffolds


1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 1006436-44-7) is a heterocyclic primary amine with a molecular formula of C5H6F3N3 and a molecular weight of 165.12 g/mol [1]. It features a pyrazole core functionalized with a 4-amino group, an N1-methyl substituent, and a trifluoromethyl group at the C3 position . This compound is primarily utilized as a versatile molecular building block in medicinal chemistry and agrochemical research [2], valued for the distinct physicochemical properties imparted by its electron-withdrawing trifluoromethyl group, including enhanced metabolic stability and modulated lipophilicity .

Why 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Cannot Be Interchanged with Simple Pyrazoles or Alternative Fluorinated Amines


This specific regioisomer cannot be substituted with other amino-pyrazoles or even close analogs due to its unique 1,3,4-substitution pattern on the pyrazole ring . The precise positioning of the 4-amino group, which is the primary reactive handle for derivatization [1], is sterically and electronically influenced by both the adjacent electron-withdrawing 3-CF3 group and the N1-methyl group. Substituting this compound with, for example, a 3-amino-5-trifluoromethyl pyrazole or a 4-amino-pyrazole lacking the CF3 group would fundamentally alter the electronic landscape, leading to different reaction kinetics in subsequent synthetic steps and, critically, a completely different molecular geometry and pharmacophore in the final target molecule [2].

Quantitative Procurement and Performance Evidence for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 1006436-44-7)


Benchmark Purity of 98% (HPLC) for Demanding Chemical Transformations

The compound is commercially available at a high purity standard of 98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This represents a significant 3-percentage-point improvement over the minimum 95% purity offered by some alternative suppliers for this specific compound . This higher purity is critical for researchers who require consistent and predictable outcomes in multi-step synthetic sequences, as it reduces the presence of unknown impurities that can interfere with sensitive reactions like metal-catalyzed cross-couplings.

Medicinal Chemistry Organic Synthesis Quality Control

Confirmed Scalability to Kilogram Quantities for Development Programs

Certain suppliers explicitly state a production scale of 'up to kgs' for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine [1]. In contrast, many standard research chemical vendors only stock this compound in gram quantities , creating a potential supply bottleneck for projects transitioning from discovery to preclinical development.

Process Chemistry Supply Chain Scale-up

Documented Utility as a Key Hinge-Binding Motif in Potent IRAK4 Kinase Inhibitors

Derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine have been shown to be essential components in the development of highly potent kinase inhibitors. For instance, a derivative containing this core pyrazole moiety (N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-[(3R)-piperazin-3-ylamino]thieno[2,3-b]pyrazine-7-carboxamide) was disclosed in patent US10040802 and demonstrated an IC50 of 0.800 nM against Interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. This level of potency is characteristic of a strong hinge-binding motif, validating the compound's utility as a privileged scaffold in kinase drug discovery programs .

Kinase Inhibition Drug Discovery Medicinal Chemistry

Defined Storage Condition of 2-8°C for Preserving Chemical Integrity

The compound requires defined storage conditions of 2-8°C in an inert atmosphere and protected from light to maintain its specified purity over time , which is more stringent than the 'room temperature' storage often suitable for less functionalized pyrazole analogs . This specific storage requirement is a quantitative indicator of the compound's inherent reactivity due to the primary amine group and the electron-withdrawing CF3 substituent. A procurement decision must account for the necessary cold-chain or refrigerated storage capacity, distinguishing it from more stable, but functionally less versatile, room-temperature-stable building blocks.

Chemical Stability Storage Inventory Management

Validated Physical Form and Appearance as a White to Light Yellow Solid

The compound is consistently characterized by suppliers as a solid, with a specific appearance described as 'white to light yellow crystal' [1]. This is a key physical property that differentiates it from structurally related compounds that may be liquids or oils at room temperature . A solid physical form simplifies handling, weighing, and purification processes in a laboratory setting, offering a practical advantage over liquid analogs that may require specialized dispensing equipment or have higher volatility.

Material Science Formulation Characterization

High-Impact Research and Industrial Applications for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine


Synthesis of Novel Kinase Inhibitors for Targeted Therapy Discovery

Researchers focused on developing next-generation kinase inhibitors, particularly for targets like IRAK4 where sub-nanomolar potency has been demonstrated with a derivative [1], can utilize 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a key starting material. The 4-amino group serves as an ideal attachment point for linking to various warheads via amide bond formation, while the pyrazole core acts as an adenosine mimetic in the kinase hinge region . The high purity (98% HPLC) [2] ensures that subsequent synthetic steps, such as amide couplings, proceed with high efficiency and minimize the formation of purification-challenging byproducts.

Preclinical Scale-Up and Process Chemistry Development

For projects transitioning from milligram-scale hit validation to gram or kilogram-scale lead optimization, this compound is particularly well-suited. The availability from select suppliers at 'up to kgs' scale [1] mitigates supply chain risk. Process chemists can leverage the compound's solid physical form for easier and safer large-scale handling compared to liquid reagents. Furthermore, the well-defined storage conditions (2-8°C) [2] allow for proper planning of inventory management during extended development campaigns.

Construction of Fluorinated Agrochemical Libraries for Crop Protection

The trifluoromethyl group is a privileged motif in modern agrochemistry due to its ability to enhance metabolic stability and bioavailability [1]. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine provides a direct and efficient entry point for building diverse libraries of new pyrazole-based fungicides or herbicides . The high purity [2] of the building block is essential for structure-activity relationship (SAR) studies, ensuring that the biological activity observed in screening is attributable to the target molecule and not to a confounding impurity.

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